2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol
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Overview
Description
2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol is an organic compound with the molecular formula C5H7F3O2. It is characterized by the presence of a trifluoromethyl group and an oxetane ring, making it a unique and interesting compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol typically involves the reaction of 3-oxetanone with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxetane ring contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical processes and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone
Uniqueness
2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-ol is unique due to the presence of both a trifluoromethyl group and an oxetane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
CAS No. |
2306272-10-4 |
---|---|
Molecular Formula |
C5H7F3O2 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
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